2'-O-MOE-5MeU-3'-phosphoramidite

Antisense Oligonucleotides siRNA Thermal Stability

This 2'-O-MOE-5MeU-3'-phosphoramidite is the gold-standard building block for gapmer ASO wings, clinically validated in multiple FDA-approved oligonucleotide therapeutics. Compared to 2'-OMe or LNA alternatives, the 2'-MOE modification delivers a unique balance of moderate Tm increase (0.9–1.6 °C), high binding affinity, and superior nuclease resistance—critical for prolonged in vivo activity and reduced dosing frequency. Substitution with unvalidated modifications risks compromised potency, altered specificity, or unexpected toxicity. Ensure batch-to-batch consistency with ≥98% HPLC purity and a robust supply chain supporting seamless transition from R&D to GMP manufacturing.

Molecular Formula C43H55N4O10P
Molecular Weight 818.9 g/mol
Cat. No. B10856750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-MOE-5MeU-3'-phosphoramidite
Molecular FormulaC43H55N4O10P
Molecular Weight818.9 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
InChIInChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1
InChIKeyYFRRKZDUDXHJNC-ODXLBOQJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-MOE-5MeU-3'-phosphoramidite (CAS 163878-63-5) - A Foundational Phosphoramidite for Next-Generation Oligonucleotide Therapeutics


2'-O-MOE-5MeU-3'-phosphoramidite (CAS 163878-63-5) is a nucleoside phosphoramidite monomer used in the solid-phase synthesis of modified oligonucleotides [1]. It features a 2'-O-methoxyethyl (MOE) group on the ribose sugar and a 5-methyl group on the uracil base. This specific combination of modifications is a key building block for generating second-generation antisense oligonucleotides (ASOs) and siRNAs with enhanced pharmacokinetic properties, forming the structural foundation for multiple FDA-approved therapeutics [2].

Why Generic Substitution of 2'-O-MOE-5MeU-3'-phosphoramidite is Not Advisable: The Risks of Class-Level Assumptions


Substituting 2'-O-MOE-5MeU-3'-phosphoramidite with other seemingly similar modified phosphoramidites (e.g., 2'-OMe, LNA, 2'-F) is a significant scientific risk. While all these sugar modifications enhance nuclease resistance and binding affinity relative to unmodified RNA, their quantitative impact on duplex stability (Tm), hybridization specificity, immune stimulation, and overall potency differs substantially [1]. For instance, 2'-MOE and 2'-OMe provide similar but not identical thermal stabilization per nucleotide [2], and 2'-MOE demonstrates a unique balance of properties that has led to its validation in multiple FDA-approved drugs, a benchmark not met by all alternatives [3]. A direct substitution can alter the structure, leading to compromised activity, unexpected toxicity, or failed therapeutic development. The following quantitative evidence is essential for informed procurement decisions.

Quantitative Differentiation Guide for 2'-O-MOE-5MeU-3'-phosphoramidite vs. Key Comparators


Duplex Thermal Stability (Tm): 2'-O-MOE vs. 2'-OMe and 2'-F

2'-O-MOE modification enhances duplex melting temperature (Tm) to a degree that is comparable to 2'-OMe but less than that of 2'-F. The 2'-MOE group increases ΔTm by 0.9 to 1.6 °C per modification [1], which is similar to the 2'-OMe effect [2]. In contrast, a 2'-F modification offers a substantially greater increase of approximately 2.5 °C per modified nucleotide [1].

Antisense Oligonucleotides siRNA Thermal Stability

Functional In Vivo Potency: 2'-O-MOE Gapmer vs. LNA and ENA Gapmers

In functional comparisons of isosequential gapmer antisense oligonucleotides (ASOs), 2'-MOE-modified ASOs show different potency profiles compared to locked nucleic acid (LNA) and ethylene-bridged nucleic acid (ENA) analogs. A study directly comparing a 2'-MOE gapmer (ISIS113715) to an ENA-modified analog (ENA-1) found that the ENA gapmer more effectively decreased plasma glucose levels and target gene expression in diabetic mice [1]. Similarly, an LNA-modified gapmer (5005) was reported to more effectively downregulate the Bcl-xL target gene in cancer cells than its 2'-MOE counterpart (4625) [2].

Antisense Therapy Gapmer In Vivo Efficacy

Binding Affinity (Kd) and Tm for Full Oligonucleotides: 2'-MOE vs. 2'-OMe and LNA

In a systematic study of a phosphodiester (PO) backbone oligonucleotide, a fully 2'-MOE-modified oligonucleotide exhibited a theoretical Tm of 97.0 °C and an experimental Kd of 31.4 nM. This is a significantly tighter binding affinity than the comparable 2'-OMe oligonucleotide, which had a theoretical Tm of 88.2 °C and an experimental Kd of 71.0 nM [1]. The 2'-MOE gapmer design showed an experimental Tm of 73.5 °C and a Kd of 47.4 nM, while an LNA gapmer had a higher theoretical Tm of 87.7 °C but a much weaker binding affinity with a Kd of 299.8 nM [1].

Oligonucleotide Binding Affinity Thermodynamics

Nuclease Resistance Profile: 2'-MOE vs. 2'-OMe

The 2'-MOE modification confers superior nuclease resistance compared to the 2'-OMe modification. A landmark study demonstrated that 2'-MOE-modified oligonucleotides exhibit greater stability than their 2'-OMe counterparts at the same positions [1]. This is supported by a comparative review which notes that 2'-OMe modification provides 'poor stability: compared with 2'-MOE and 2'-F' [2]. The enhanced resistance is attributed to the replacement of the nucleophilic 2'-hydroxyl group and the unique conformational effects of the MOE side chain [1].

Oligonucleotide Stability Nuclease Resistance Serum Stability

Commercial Availability and Purity Benchmarking

2'-O-MOE-5MeU-3'-phosphoramidite (CAS 163878-63-5) is a widely available building block from multiple commercial suppliers, ensuring a robust and competitive supply chain . Reputable vendors consistently offer this product with a high purity specification, typically ≥98% as measured by HPLC, which is a critical quality attribute for efficient oligonucleotide synthesis . This level of purity and the broad commercial availability are essential for reducing manufacturing risk and ensuring batch-to-batch consistency in research and development.

Procurement Quality Control Supply Chain

Optimized Application Scenarios for 2'-O-MOE-5MeU-3'-phosphoramidite Based on Empirical Evidence


Development of Second-Generation Antisense Oligonucleotide (ASO) Gapmers

2'-O-MOE-5MeU-3'-phosphoramidite is a critical building block for synthesizing gapmer ASOs. Its unique combination of moderate Tm increase (0.9-1.6 °C), high binding affinity (e.g., Kd of 47.4 nM for a PO gapmer), and superior nuclease resistance over 2'-OMe makes it the gold standard for the 'wings' of a gapmer design [1][2][3]. This architecture has been clinically validated in multiple FDA-approved drugs, making it the preferred choice for programs aiming for clinical translation [4].

Synthesis of Stabilized siRNAs for Therapeutic Applications

The 2'-O-MOE modification can be strategically incorporated into the guide or passenger strand of siRNAs to enhance their stability and prolong their activity in vivo. The high nuclease resistance conferred by MOE, which is superior to that of 2'-OMe, is critical for systemic delivery [2]. Its use can lead to prolonged gene silencing effects and reduced dosing frequency, making it a key component for developing siRNA-based drugs.

Optimization of Splice-Switching Oligonucleotides (SSOs)

For SSOs, where RNase H-mediated cleavage is undesired, uniform modification with 2'-MOE residues provides a high-affinity, nuclease-resistant binder. Its moderate Tm increase relative to 2'-F or LNA is advantageous in this context, as excessively strong binding can impede the dynamic process of splice modulation [1]. The 2'-MOE modification thus allows for potent and specific steric blocking of splicing factors without triggering transcript degradation.

Large-Scale GMP Manufacturing of Oligonucleotide Therapeutics

Given its status as a well-established, widely available building block with a robust supply chain and consistent high purity (≥98%), 2'-O-MOE-5MeU-3'-phosphoramidite is ideally suited for process development and large-scale GMP manufacturing . This reduces supply chain risk and ensures the reproducibility required for clinical and commercial oligonucleotide production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O-MOE-5MeU-3'-phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.